molecular formula C9H18ClNO2 B1453067 4-Piperidinyl 2-methylpropanoate hydrochloride CAS No. 1219980-54-7

4-Piperidinyl 2-methylpropanoate hydrochloride

Cat. No. B1453067
CAS RN: 1219980-54-7
M. Wt: 207.7 g/mol
InChI Key: CWBQIOMLDPDEIB-UHFFFAOYSA-N
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Description

4-Piperidinyl 2-methylpropanoate hydrochloride, also known as PIPERIDIN-4-YL ISOBUTYRATE HYDROCHLORIDE, is a chemical compound with the molecular formula C9H18ClNO2 . Its molecular weight is 207.7 .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Specific methods of piperidine synthesis involve reactions like hydrogenation, cyclization, cycloaddition, annulation, and amination . The use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones .


Molecular Structure Analysis

The molecular structure of 4-Piperidinyl 2-methylpropanoate hydrochloride consists of 9 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Drug Design and Synthesis

4-Piperidinyl 2-methylpropanoate hydrochloride: is a valuable intermediate in medicinal chemistry, particularly in the design and synthesis of piperidine derivatives . These derivatives are integral in creating a wide range of pharmaceuticals due to their biological activity. The compound’s structure allows for the introduction of various functional groups, making it a versatile building block for developing new drugs with potential therapeutic applications.

Pharmacological Research

In pharmacology, 4-Piperidinyl 2-methylpropanoate hydrochloride plays a crucial role in the synthesis of compounds with diverse pharmacological activities . It is used to create derivatives that exhibit properties such as antihypertensive, antiulcer, antimicrobial, and anticancer activities. This makes it an essential component in the discovery and evaluation of new drugs.

Organic Synthesis

This compound serves as a key starting material in organic synthesis, facilitating the construction of complex molecules . Its reactivity enables chemists to develop innovative synthetic routes for piperidine derivatives, which are often found in natural products and pharmaceuticals.

Biochemical Studies

In biochemistry, 4-Piperidinyl 2-methylpropanoate hydrochloride is used to explore biochemical pathways and interactions . Its derivatives can act as probes or inhibitors to study enzyme function, receptor binding, and signal transduction processes, providing insights into the molecular mechanisms of diseases.

Industrial Applications

While specific industrial uses of 4-Piperidinyl 2-methylpropanoate hydrochloride are not detailed in the search results, compounds like this often find applications in the development of materials and chemicals used in various industries due to their reactivity and the ability to form stable structures .

Reference Standards

In the pharmaceutical industry, 4-Piperidinyl 2-methylpropanoate hydrochloride may be used as a reference standard in analytical testing to ensure the quality and consistency of drug products . It helps in validating the analytical methods and ensuring the purity of the synthesized compounds.

Safety and Hazards

The safety data sheet for a similar compound, Piperidine, indicates that it is highly flammable, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Piperidine Derivatives

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years .

Targets of Action

For example, they are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Mode of Action

The mode of action of piperidine derivatives can vary widely depending on the specific compound and its targets. They generally involve interactions with cellular receptors or enzymes that lead to changes in cellular function .

Biochemical Pathways

The biochemical pathways affected by piperidine derivatives can also vary widely. They can influence a range of biological processes, from neurotransmission to metabolic pathways .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives can depend on many factors, including the specific compound, the route of administration, and individual patient factors. They are generally well absorbed and distributed throughout the body .

Result of Action

The result of the action of piperidine derivatives can include a wide range of effects, depending on the specific compound and its targets. These can include analgesic effects, anti-inflammatory effects, and many others .

Action Environment

The action of piperidine derivatives can be influenced by a variety of environmental factors, including the presence of other drugs, patient-specific factors like age and health status, and more .

properties

IUPAC Name

piperidin-4-yl 2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7(2)9(11)12-8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBQIOMLDPDEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidinyl 2-methylpropanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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